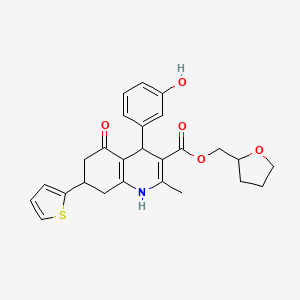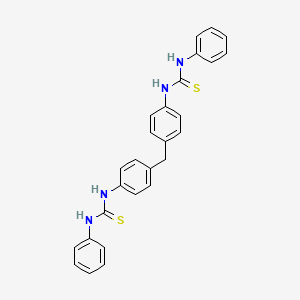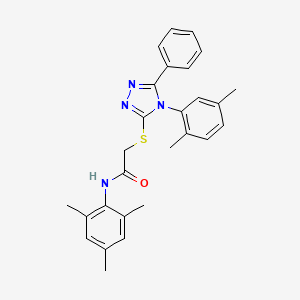![molecular formula C20H21N3OS B11079166 N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11079166.png)
N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine typically involves the reaction of 4-methylbenzaldehyde with morpholine and thiosemicarbazide under reflux conditions. The resulting intermediate is then cyclized to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol, methanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound inhibits the biosynthesis of bacterial lipids, disrupting the cell membrane and leading to cell death . In anticancer research, it interferes with the cell cycle and induces apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its antiviral properties, this compound is structurally different but shares some biological activities with N-[4-(4-Methylphenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]-N-phenylamine.
Uniqueness
This compound is unique due to its combination of a thiazole ring with a morpholino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3OS |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H21N3OS/c1-16-7-9-17(10-8-16)19-15-25-20(21-18-5-3-2-4-6-18)23(19)22-11-13-24-14-12-22/h2-10,15H,11-14H2,1H3 |
InChI Key |
GPKAVKUVNOXNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11079087.png)
![1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide](/img/structure/B11079095.png)
![4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B11079110.png)
![10-(4-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11079120.png)

![(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11079124.png)
![4-benzyl-11-(4-bromophenyl)-8-(4-chlorophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B11079129.png)

![Methyl 3-acetyl-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)pentanoate](/img/structure/B11079142.png)

![Dimethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11079151.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11079156.png)
methyl}aniline](/img/structure/B11079158.png)
![1-{2-[4-(Diphenylmethyl)piperazin-1-yl]-5-nitrophenyl}-3,4-dihydroisoquinoline](/img/structure/B11079164.png)
